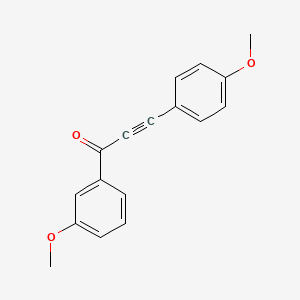

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by a propynone linker. Aromatic ketones are known for their diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.

Formation of Propargyl Alcohol: The aldehydes are subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The resulting propargyl alcohol is then oxidized to form the corresponding propargyl ketone using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

1.1. Ketone-Centered Reactions

The ketone functionality (C=O) undergoes nucleophilic additions and rearrangements under specific conditions.

1.1.1. Propargyl Aza-Claisen Rearrangement

Inspired by analogous propargyl ketones, this reaction involves the migration of the propargyl group to form isoxazol-4-amines. For example, under catalytic conditions (e.g., phosphine ligands or transition metals), the ketone may participate in cyclopropanation or rearrangement pathways.

Table 1: Ketone-Centered Reactions

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Propargyl Aza-Claisen | Phosphine ligands, transition metals | Isoxazol-4-amines | |

| Nucleophilic Addition | Grignard reagents, hydrides | Alcohol derivatives |

1.2. Alkyne-Centered Reactions

The propargyl group (C≡C) enables cycloadditions, hydroboration, and catalytic transformations.

1.2.1. Selenoboration

Anti-3,4-selenoboration occurs via transition metal-free mechanisms, where selenoboranes add across the triple bond. Phosphine ligands influence regioselectivity by inverting the triple bond’s polarity.

1.2.2. Cycloaddition Reactions

The alkyne may participate in click chemistry (e.g., CuAAC) to form triazoles or other heterocycles. For example, propargyl groups react with azides to yield 1,2,3-triazoles.

1.2.3. Gold-Catalyzed Transformations

Gold(I) catalysts facilitate cyclopropanation or Wagner-Meerwein rearrangements. For instance, yne-MCP intermediates may undergo C–C cleavage to form azepine-fused cyclobutanes.

-

Reagents/Conditions : Au(I) catalysts (e.g., L2(AuSbF₆)₂), toluene .

-

Products : Cyclobutane derivatives or rearranged carbocations .

Table 2: Alkyne-Centered Reactions

1.3. Substitution Reactions

The ketone’s carbonyl group may undergo substitutions, though this is less documented in analogous systems. Potential pathways include:

-

Enolate chemistry : Formation of enolates for alkylation or acylation.

-

Nucleophilic aromatic substitution : Possible if activated aromatic rings are present.

Reaction Conditions and Selectivity

The choice of reagents and catalysts critically influences reaction outcomes:

-

Phosphine ligands (e.g., PPh₃) direct regioselectivity in selenoboration by inverting the triple bond’s polarity .

-

Catalyst choice (e.g., Au vs. Cu) determines whether cyclopropanation or cycloaddition dominates .

-

Solvent and temperature : DMF or toluene at room temperature favor selenoboration and cycloadditions, while elevated temperatures may induce rearrangements .

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: The reactivity of the compound is influenced by the electronic properties of the methoxy groups and the conjugated system of the propynone linker.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one: Lacks the methoxy group on the second phenyl ring.

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one: Lacks the methoxy group on the first phenyl ring.

1-Phenyl-3-(4-methoxyphenyl)prop-2-yn-1-one: Lacks the methoxy group on the first phenyl ring.

Biological Activity

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one, a compound characterized by its unique structure featuring methoxy-substituted phenyl groups, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C16H16O3

- Molecular Weight : 272.30 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 285.5 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is suggested that it may influence the production of signaling molecules such as nitric oxide (NO) and hydrogen peroxide (H2O2), which play critical roles in cellular signaling and homeostasis .

Biochemical Pathways

This compound has been shown to affect several biochemical pathways:

- Cell Signaling : The compound modulates pathways involved in cell proliferation and apoptosis.

- Gene Expression : It influences the expression of genes associated with inflammation and oxidative stress .

- Enzyme Interaction : The compound interacts with enzymes that are crucial for metabolic processes, potentially leading to enzyme inhibition or activation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines such as SCC-9. The compound showed selective cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on SCC-9 cells | Demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer activity. |

| Antioxidant activity assay | Showed a high capacity to scavenge free radicals compared to standard antioxidants. |

| Inflammatory response model | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. |

Properties

CAS No. |

705255-89-6 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |

InChI |

InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3 |

InChI Key |

UHCWVIUSOVJOES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.